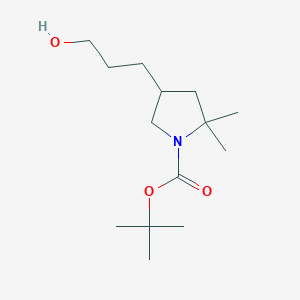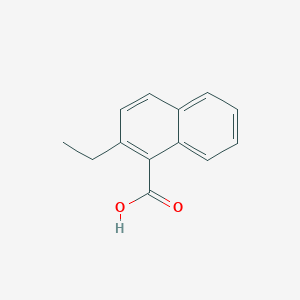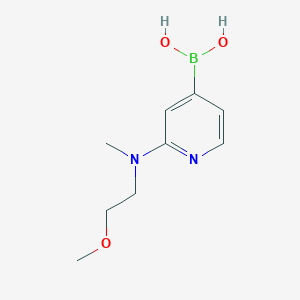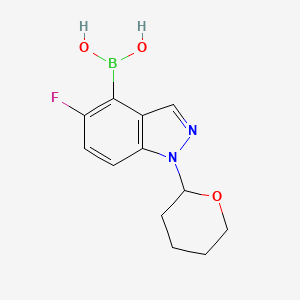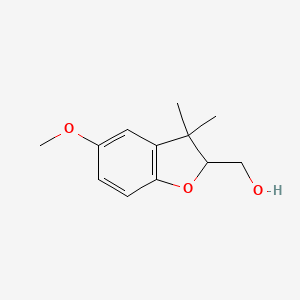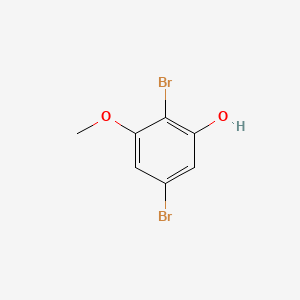
2,5-Dibromo-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-methoxyphenol typically involves the bromination of 3-methoxyphenol. One common method includes the acetylation of 3-methoxyphenol to protect the phenolic hydroxyl group, followed by bromination using bromine in the presence of a catalyst such as iron powder. The final step involves deacetylation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron powder.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2,5-Dibromo-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its ability to scavenge free radicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-methoxyphenol involves its interaction with various molecular targets. Its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance .
Comparison with Similar Compounds
2,5-Dibromo-3-methoxyphenol can be compared with other similar compounds such as:
2,5-Dibromo-3-methylthiophene: This compound also undergoes substitution reactions and has been studied for its biological activities.
4,6-Dibromo-2-(3,5-dimethylphenylimino)methyl-3-methoxyphenol: This compound has been synthesized and characterized for its radical scavenging activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated phenols.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further investigation.
Properties
Molecular Formula |
C7H6Br2O2 |
|---|---|
Molecular Weight |
281.93 g/mol |
IUPAC Name |
2,5-dibromo-3-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |
InChI Key |
HJJQVFYXRQNJLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


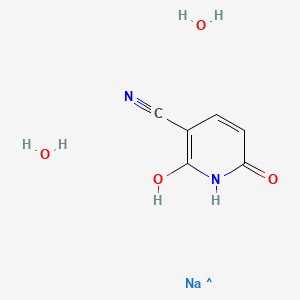

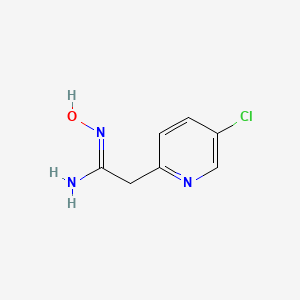
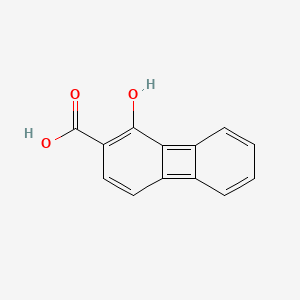
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
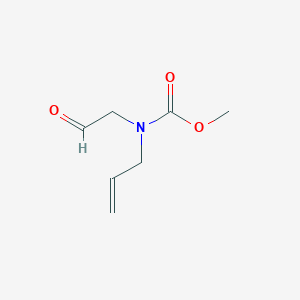

![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)
